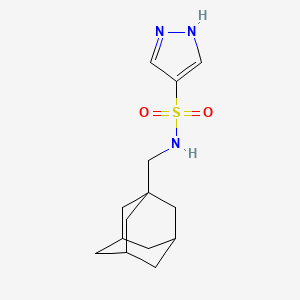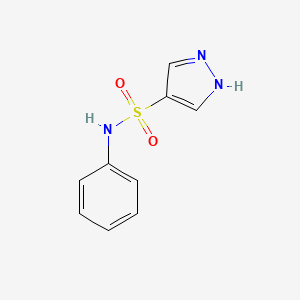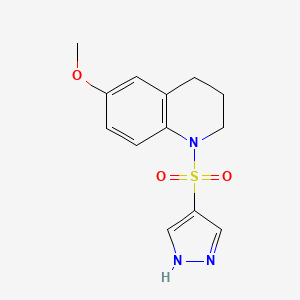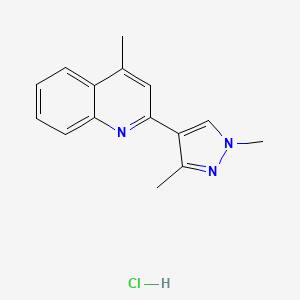
2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline; hydrochloride, also known as DMQX, is a chemical compound that has been extensively studied for its effects on the nervous system. DMQX is a selective antagonist of the AMPA subtype of glutamate receptors, which are found throughout the central nervous system and are involved in many physiological processes, including learning and memory.
作用机制
2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride acts as a competitive antagonist of the AMPA receptor, which means that it binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the activity of the receptor, which can have various effects on neuronal function.
Biochemical and Physiological Effects
The effects of 2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride on the nervous system are complex and depend on various factors, including the dose, route of administration, and duration of exposure. In general, 2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride has been shown to decrease the activity of AMPA receptors, which can lead to a decrease in excitatory neurotransmission and a decrease in synaptic plasticity.
实验室实验的优点和局限性
One advantage of using 2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride in lab experiments is that it is a selective antagonist of the AMPA receptor, which means that it does not affect other types of glutamate receptors. This allows researchers to specifically investigate the role of AMPA receptors in various physiological and pathological processes. One limitation of using 2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride is that it can be difficult to administer to experimental animals, as it has low solubility in water and can be toxic at high doses.
未来方向
There are many possible future directions for research on 2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride and its effects on the nervous system. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the role of AMPA receptors in the development and maintenance of chronic pain. Additionally, there is ongoing research on the development of novel AMPA receptor antagonists that may have improved pharmacological properties compared to 2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride.
合成方法
2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride can be synthesized in several ways, but the most commonly used method involves the reaction of 2-amino-4-methylquinoline with 1,3-dimethyl-4-bromo-5-nitropyrazole in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride.
科学研究应用
2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride has been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological processes. For example, 2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride has been used to investigate the role of AMPA receptors in synaptic plasticity, which is the ability of synapses to change their strength in response to activity. 2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride has also been used to study the role of AMPA receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c1-10-8-15(13-9-18(3)17-11(13)2)16-14-7-5-4-6-12(10)14;/h4-9H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZBRJIGTIOQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CN(N=C3C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
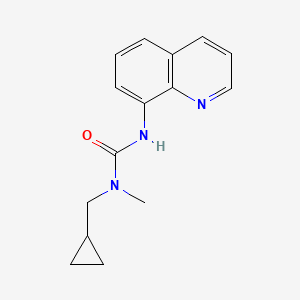
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
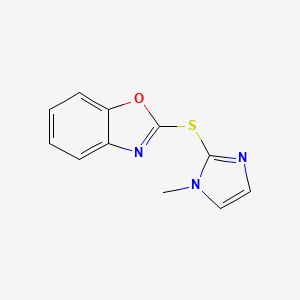
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)

![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
